molecular formula C11H15NO B1321208 (3-(Cyclopropylmethoxy)phenyl)methanamine CAS No. 848444-80-4

(3-(Cyclopropylmethoxy)phenyl)methanamine

Cat. No.: B1321208
CAS No.: 848444-80-4
M. Wt: 177.24 g/mol
InChI Key: CBZFMIPVPAXOBF-UHFFFAOYSA-N
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Description

(3-(Cyclopropylmethoxy)phenyl)methanamine: is an organic compound with the molecular formula C11H15NO It is characterized by a phenyl ring substituted with a cyclopropylmethoxy group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (3-(Cyclopropylmethoxy)phenyl)methanamine typically begins with commercially available starting materials such as 3-hydroxybenzaldehyde and cyclopropylmethanol.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3-(Cyclopropylmethoxy)phenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form various amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanamine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (3-(Cyclopropylmethoxy)phenyl)methanamine is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly for its interactions with biological targets.

    Biochemical Research: It is used in studies involving enzyme inhibition and receptor binding.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethoxy group and the methanamine group play crucial roles in binding to these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

  • (2-(Cyclopropylmethoxy)phenyl)methanamine
  • (4-(Cyclopropylmethoxy)phenyl)methanamine
  • (3-(Cyclopropylmethoxy)phenyl)ethanamine

Comparison:

  • Structural Differences: The position of the cyclopropylmethoxy group on the phenyl ring can significantly affect the compound’s reactivity and interaction with biological targets.
  • Chemical Properties: Variations in the position of substituents can lead to differences in chemical properties such as solubility, stability, and reactivity.
  • Biological Activity: The biological activity of these compounds can vary based on their ability to interact with specific molecular targets.

Properties

IUPAC Name

[3-(cyclopropylmethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6,9H,4-5,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZFMIPVPAXOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40610324
Record name 1-[3-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848444-80-4
Record name 1-[3-(Cyclopropylmethoxy)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40610324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Cyanophenol (12.4 g) was dissolved in N,N-dimethylformamide (hereinafter, referred to as DMF; 100 mL). To the solution, potassium carbonate (30.5 g), potassium iodide (1.74 g), and (chloromethyl)cyclopropane (10.2 mL) were added, and the mixture was stirred at 90° C. for 4 hours. To the reaction mixture, water (130 mL) was added, and the resultant mixture was then extracted with toluene (130 mL). The organic layer was washed with brine (100 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure. The residue was dissolved in tetrahydrofuran (hereinafter, referred to as THF; 60 mL). To the solution, a solution of lithium aluminum hydride (hereinafter, referred to as LAH) in THF (2.4 M, 68 mL) was gradually added dropwise at 0° C., and the reaction mixture was then stirred at 45° C. for 4 hours. To the reaction mixture, water (10 mL), an aqueous sodium hydroxide solution (1.0 M, 10 mL), and water (5.0 mL) were gradually added at 0° C. The resultant precipitate was removed by filtration and washed with 10% methanol/THF (400 mL). Then, the combined filtrate was concentrated under reduced pressure. To the residue, water (50 mL) was added, and the resultant mixture was then extracted with ethyl acetate (50 mL×3). The organic layer was washed with brine (50 mL), dried over anhydrous sodium sulfate, and then concentrated under reduced pressure to obtain the title compound (18.1 g) as a crude product.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step Two
Quantity
1.74 g
Type
reactant
Reaction Step Two
Quantity
10.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Four

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